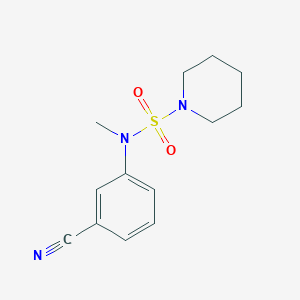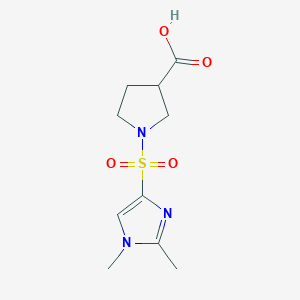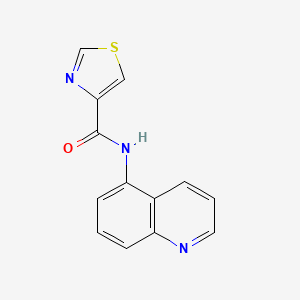
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide, also known as CSPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide involves its binding to the voltage-gated sodium channels in a reversible manner. This binding results in the inhibition of sodium influx into the cell, which leads to a decrease in the amplitude of the action potential. N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been found to selectively block the Nav1.7 subtype of sodium channels, which are primarily expressed in sensory neurons.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been found to have a number of biochemical and physiological effects, including the inhibition of pain signaling, the modulation of neurotransmitter release, and the regulation of ion channel function. In animal studies, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been shown to reduce pain sensitivity in response to various stimuli, including thermal and mechanical stimuli.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide is its selectivity for the Nav1.7 subtype of sodium channels, which makes it a valuable tool for studying their function. However, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide, including the development of more potent and selective analogs, the study of its effects on other ion channels and neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of pain and other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide and its potential side effects.
Conclusion
In conclusion, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide is a valuable tool for studying voltage-gated sodium channels and their role in various physiological processes. Its unique mechanism of action, along with its selectivity and specificity, make it a promising compound for future research and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide involves a multistep process that begins with the reaction between 3-cyanophenylmagnesium bromide and N-methylpiperidine. This reaction produces the intermediate compound, which is then reacted with sulfur trioxide to form the final product, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide. The purity of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitters, and protein-protein interactions. One of the major applications of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide is in the study of voltage-gated sodium channels, which are important for the transmission of electrical signals in the nervous system. N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been found to selectively block certain subtypes of sodium channels, which makes it a valuable tool for studying their function.
properties
IUPAC Name |
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-15(13-7-5-6-12(10-13)11-14)19(17,18)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRQYBISTYGHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C#N)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568917.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7568921.png)


![2-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propanoic acid](/img/structure/B7568952.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7568960.png)


![5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid](/img/structure/B7568974.png)
![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7568992.png)

![(2R)-1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569003.png)
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)